2-Iodo-n-methylacetamide

Catalog No.
S3718206
CAS No.
83487-42-7
M.F
C3H6INO
M. Wt
198.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-n-methylacetamide

CAS Number

83487-42-7

Product Name

2-Iodo-n-methylacetamide

IUPAC Name

2-iodo-N-methylacetamide

Molecular Formula

C3H6INO

Molecular Weight

198.99 g/mol

InChI

InChI=1S/C3H6INO/c1-5-3(6)2-4/h2H2,1H3,(H,5,6)

InChI Key

AQXWCZGHGXWGAL-UHFFFAOYSA-N

SMILES

CNC(=O)CI

Canonical SMILES

CNC(=O)CI

2-Iodo-n-methylacetamide is an organic compound characterized by the molecular formula C3H6INOC_3H_6INO and a molecular weight of approximately 213.02 g/mol. This compound features an iodine atom attached to the second carbon of a methylacetamide structure, which consists of a methyl group and an acetamide functional group. The presence of the iodine atom contributes to its reactivity, making it a useful building block in various synthetic applications.

MIAA's primary mechanism of action involves the alkylation of cysteine residues in proteins. This modification can have several effects:

  • Altered Protein Function: By covalently attaching to cysteine residues, MIAA can alter the protein's structure and function. This can be particularly significant if the cysteine residue is involved in the protein's active site or plays a critical role in protein folding.
  • Inhibition of Enzyme Activity: Cysteine residues are often essential for enzymatic activity. MIAA modification can inhibit enzyme activity by blocking the essential cysteine residue in the active site.
  • Protein Crosslinking: If multiple cysteine residues within a protein or between different proteins are close enough, MIAA can create a crosslink between them. This can significantly alter protein structure and function.

MIAA is a potentially hazardous compound and should be handled with appropriate precautions:

  • Toxicity: MIAA is likely irritating to skin, eyes, and respiratory tract. It may also be harmful if swallowed.
  • Genotoxicity: Limited data exists, but studies suggest possible mutagenic or carcinogenic effects [].
  • Flammability: Likely non-flammable but may decompose upon heating.
  • Reactivity: Reacts readily with nucleophiles, including biological molecules.

Protein Sequencing

  • N-MIA is a derivatization agent used in Edman degradation, a technique for sequencing amino acids in proteins.
  • During this process, n-MIA reacts with cysteine residues in the protein, forming a stable bond. [PubChem: 2-Iodo-N-methylacetamide ""]
  • This modified cysteine can then be easily identified and distinguished from other amino acids during the sequencing process, aiding in the overall determination of the protein's structure.

Affinity Labeling

  • N-MIA can be used as an affinity labeling agent to target specific cysteine residues in proteins.
  • The thiol group (SH) of cysteine readily reacts with the iodoacetamide group of n-MIA, forming a covalent bond. [Sigma-Aldrich: Modification of cysteine residues with N-methyl iodoacetamide ""]
  • By attaching a probe molecule (such as a biotin tag) to n-MIA, researchers can identify and isolate proteins containing these targeted cysteine residues.
  • This technique is useful for studying protein-protein interactions and protein function.
, primarily due to the presence of the iodine atom, which can undergo nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions, resulting in the formation of double bonds.
  • Reactions with Organometallic Reagents: It can react with organometallic compounds, facilitating the introduction of new functional groups into the molecule .

Synthesis of 2-Iodo-n-methylacetamide can be achieved through various methods:

  • Direct Halogenation: Starting from n-methylacetamide, iodine can be introduced under controlled conditions.
  • Substitution Reactions: Reacting N-methylacetamide with iodine-containing reagents can yield 2-Iodo-n-methylacetamide.
  • Using Iodine Sources: Utilizing iodoform or iodoacetyl derivatives in the presence of nucleophiles can also lead to the formation of this compound .

Several compounds share structural similarities with 2-Iodo-n-methylacetamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-MethylacetamideC3H7NOLacks halogen; used as a solvent and intermediate
2-Iodo-N,N-dimethylacetamideC4H10INOContains two methyl groups; more sterically hindered
N-IodosuccinimideC4H6INOUsed as a reagent in organic synthesis
2-Bromo-N-methylacetamideC3H6BrNSimilar reactivity but with bromine instead of iodine

Uniqueness: The presence of iodine in 2-Iodo-n-methylacetamide enhances its reactivity compared to non-halogenated analogs, making it particularly useful in synthetic applications where halogen atoms facilitate nucleophilic substitutions.

XLogP3

0.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

198.94941 g/mol

Monoisotopic Mass

198.94941 g/mol

Heavy Atom Count

6

Dates

Modify: 2024-04-14

Explore Compound Types